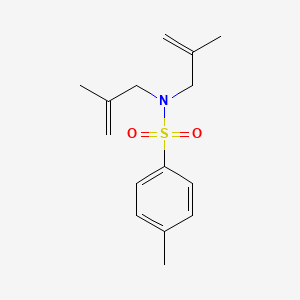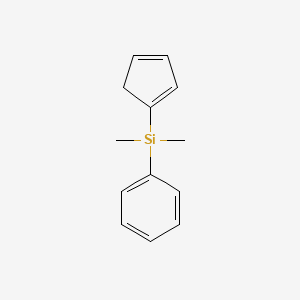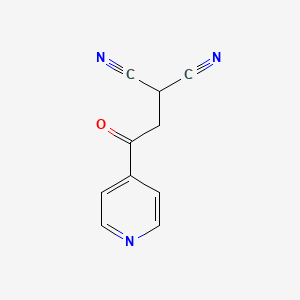
1,2-Dimethyl-3,5-dipropylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3,5-dipropylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It is characterized by the presence of two methyl groups and two propyl groups attached to a cyclohexane ring
Métodos De Preparación
The synthesis of 1,2-Dimethyl-3,5-dipropylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with a cyclohexane ring, methyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the cyclohexane ring .
Industrial production methods for this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Dimethyl-3,5-dipropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while halogenation can produce halocyclohexanes.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3,5-dipropylcyclohexane has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its analogs could lead to the development of new pharmaceuticals with specific therapeutic effects.
Mecanismo De Acción
The mechanism by which 1,2-Dimethyl-3,5-dipropylcyclohexane exerts its effects depends on its specific interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparación Con Compuestos Similares
1,2-Dimethyl-3,5-dipropylcyclohexane can be compared with other disubstituted cyclohexanes, such as:
1,1-Dimethylcyclohexane: Differing in the position of methyl groups, leading to distinct conformational preferences and steric interactions.
1,2-Dimethylcyclohexane: Similar in having two methyl groups but lacking the propyl groups, resulting in different chemical and physical properties.
Propiedades
Número CAS |
378229-01-7 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
1,2-dimethyl-3,5-dipropylcyclohexane |
InChI |
InChI=1S/C14H28/c1-5-7-13-9-11(3)12(4)14(10-13)8-6-2/h11-14H,5-10H2,1-4H3 |
Clave InChI |
ZWELDUQWXJORPH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C(C(C1)CCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)

![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)

![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)




![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)

![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)

